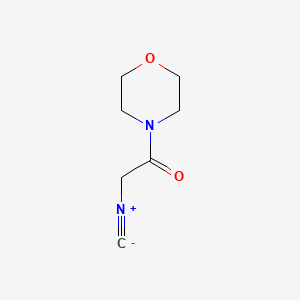
Morpholine, 4-(isocyanoacetyl)-
Cat. No. B1609371
Key on ui cas rn:
67434-29-1
M. Wt: 154.17 g/mol
InChI Key: NFXRGAXRBOBIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08168631B2
Procedure details


To stirred and cooled (0° C.) methyl 2-isocyanoacetate (96% technical grade, 1.0 g, 10.09 mmol) was slowly added morpholine (1.05 g, 12.11 mmol). The mixture was stirred for 1 h with continuous stirring at room temperature and then concentrated. The resulting oil was co-evaporated twice from a mixture CH2Cl2:hexane to obtain crude 2-isocyano-1-morpholinoethanone, SLA 19178, as a yellow oil (1.65 g, 99% yield) and used in the next step without further purification.


Identifiers


|
REACTION_CXSMILES
|
[N+:1]([CH2:3][C:4](OC)=[O:5])#[C-:2].[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1>>[N+:1]([CH2:3][C:4]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)=[O:5])#[C-:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](#[C-])CC(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
To stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 1 h
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with continuous stirring at room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](#[C-])CC(=O)N1CCOCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
